

UV-Vis spectral characteristics of 4-Chloro-2-nitrosophenol

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Compound of Interest

Compound Name: 4-Chloro-2-nitrosophenol

CAS No.: 39825-15-5

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An In-depth Technical Guide to the UV-Vis Spectral Characteristics of **4-Chloro-2-nitrosophenol**

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) spectral characteristics of **4-Chloro-2-nitrosophenol**. As direct experimental spectra for this specific compound are not widely published, this guide synthesizes information from foundational principles of spectroscopy and data from analogous compounds to present a predictive and explanatory framework. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of how molecular structure, tautomerism, and environmental factors like solvent and pH govern the UV-Vis absorption profile of substituted nitrosophenols. The core of this analysis rests on the pivotal tautomeric equilibrium between the nitrosophenol and the 1,2-quinone-2-monoxime forms, a phenomenon that dictates the compound's chromophoric system and its interaction with ultraviolet and visible light.

Introduction: The Significance of 4-Chloro-2-nitrosophenol

4-Chloro-2-nitrosophenol is a substituted aromatic compound of interest in synthetic chemistry, potentially serving as an intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. Like its parent compound, 2-nitrosophenol, its molecular structure is not static. It exists in a dynamic equilibrium between two tautomeric forms, a concept of paramount importance for the interpretation of its spectral data. The position of this equilibrium, and therefore the observed UV-Vis spectrum, is exquisitely sensitive to the surrounding chemical environment. Understanding these spectral characteristics is crucial for reaction monitoring, purity assessment, and predicting the compound's behavior in various matrices.

The UV-Vis spectrum of a molecule arises from electronic transitions between different energy orbitals, typically from a π bonding or n non-bonding orbital to a π^* anti-bonding orbital.[1] The energy required for these transitions, and thus the wavelength of maximum absorption (λ_{max}), is determined by the molecule's chromophoric system. For **4-Chloro-2-nitrosophenol**, this system is defined by which tautomer is predominant.

The Core Principle: Nitrosophenol-Quinone Monoxime Tautomerism

The defining characteristic of o-nitrosophenols is their existence as a mixture of two interconverting isomers: the true nitrosophenol form and the quinone-monoxime form.[2] This equilibrium is the single most important factor governing the compound's UV-Vis spectrum.

- Nitrosophenol Form (A): Features a benzene ring with hydroxyl (-OH), nitroso (-NO), and chloro (-Cl) substituents. Its UV-Vis absorption is characteristic of a substituted phenol.
- Quinone-Monoxime Form (B): Features a quinonoid ring structure with a carbonyl group (C=O) and a hydroxylated imine (N-OH) group, known as an oxime. This form possesses a more extended conjugated system, which typically results in absorption at longer wavelengths (a bathochromic shift) compared to the nitrosophenol form.[3][4]

For ortho-nitrosophenols, unlike their para-isomers, the nitrosophenol form (A) is generally considered the more stable tautomer, a stability attributed in part to the potential for intramolecular hydrogen bonding between the phenolic hydrogen and the nitroso group.[2]

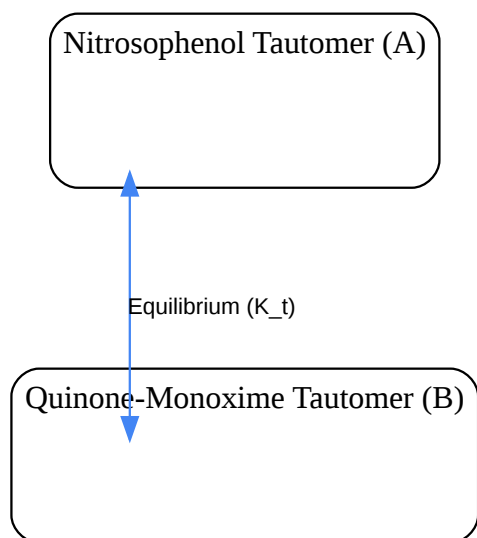


Fig 1: Tautomeric equilibrium of 4-Chloro-2-nitrosophenol.

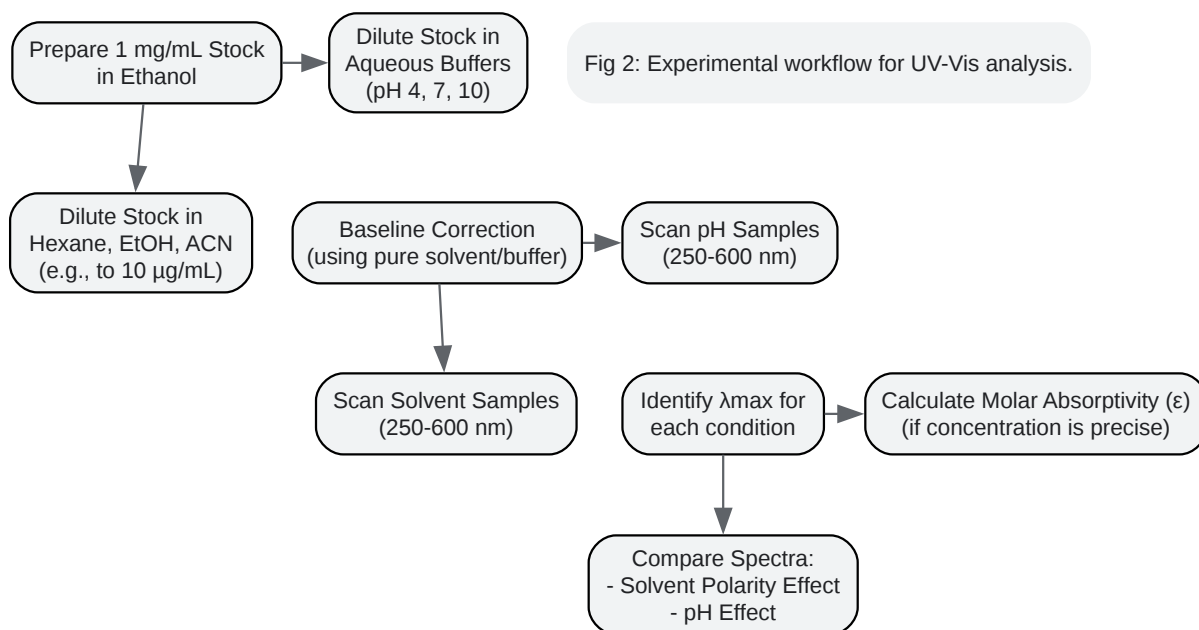


Fig 2: Experimental workflow for UV-Vis analysis.

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Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Methodology

- Stock Solution Preparation: Accurately weigh and dissolve **4-Chloro-2-nitrosophenol** in spectroscopic grade ethanol to prepare a 1 mg/mL stock solution.
- Working Solution Preparation (Solvent Effects):
 - Pipette a precise volume of the stock solution into three separate volumetric flasks.
 - Dilute to the mark with hexane, ethanol, and acetonitrile, respectively, to achieve a final concentration suitable for analysis (e.g., 5-10 µg/mL).
- Working Solution Preparation (pH Effects):
 - Pipette a precise volume of the stock solution into three separate volumetric flasks.
 - Dilute to the mark with pH 4, pH 7, and pH 10 buffer solutions. Note: The final concentration of ethanol should be kept low (<1%) to minimize its co-solvent effect.
- Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the scan range from 250 nm to 600 nm.
- Baseline Correction: Fill a matched pair of quartz cuvettes with the pure solvent (or buffer) being used for the sample. Place them in both the reference and sample holders and run a baseline scan to zero the instrument.
- Sample Measurement:
 - Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
 - Place the sample cuvette in the sample holder and acquire the absorption spectrum.
 - Repeat for all prepared working solutions, ensuring to run a new baseline for each new solvent or buffer system.

- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) for all prominent peaks in each spectrum. Plot the spectra overlaid to visually compare the effects of solvent and pH.

Conclusion

The UV-Vis spectral profile of **4-Chloro-2-nitrosophenol** is a powerful diagnostic tool that offers deep insight into its molecular structure and chemical reactivity. Its characteristics are not static but are instead a dynamic reflection of the tautomeric equilibrium between the nitrosophenol and quinone-monoxime forms. This equilibrium is readily manipulated by solvent polarity and pH, causing predictable and significant shifts in the absorption spectrum. By understanding these fundamental principles, researchers can leverage UV-Vis spectroscopy to effectively monitor reactions, assess compound stability, and probe solute-solvent interactions involving this and related molecules.

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